Product packaging for naphthalen-2-yl thiophene-2-carboxylate(Cat. No.:CAS No. 38281-71-9)

naphthalen-2-yl thiophene-2-carboxylate

Cat. No.: B402838
CAS No.: 38281-71-9
M. Wt: 254.31g/mol
InChI Key: APNMIWFFBATZDL-UHFFFAOYSA-N
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Description

naphthalen-2-yl thiophene-2-carboxylate (PubChem CID: 3575211) is a synthetic ester compound of significant interest in advanced organic chemistry and materials research. It is structurally characterized by a naphthalene ring system linked via an oxygen atom to a thiophene-2-carboxylate group. The naphthalene moiety is a classic polycyclic aromatic hydrocarbon (PAH) known for its planar structure and utility in the synthesis of larger molecular architectures . The thiophene ring is a quintessential heteroaromatic system, and its derivatives are widely employed in the development of pharmaceuticals and organic electronic materials . This molecular hybrid makes it a valuable scaffold for constructing complex molecules. One of the primary research applications of this compound and its analogs is in the development of novel catalytic processes. Related aryl esters have been successfully used in transesterification reactions catalyzed by earth-abundant alkali metals, a challenging transformation due to the low nucleophilicity of phenols . This provides a sustainable and efficient methodology for preparing diverse ester libraries, which are crucial intermediates in the synthetic and pharmaceutical industries . Furthermore, structurally related compounds featuring naphthalene and thiophene units have demonstrated notable biological activity. For instance, pyridine and pyrazolopyridine derivatives incorporating these motifs have been investigated as potent inhibitors of the CDK2 enzyme, a key target in oncology research, showing promising activity against various human cancer cell lines such as HCT-116, MCF-7, and HepG2 . The compound serves as a versatile precursor in organic synthesis. It can be used to create complex heterocyclic systems like naphtho[2,1-d]thiazoles, which are valuable frameworks in medicinal and materials chemistry . This compound is provided as a high-purity solid for research use only. It is intended for use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O2S B402838 naphthalen-2-yl thiophene-2-carboxylate CAS No. 38281-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-2-yl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNMIWFFBATZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Naphthalen 2 Yl Thiophene 2 Carboxylate and Its Analogs

Esterification Pathways for Thiophene-2-carboxylic Acids

The formation of the ester bond is a pivotal step in the synthesis of naphthalen-2-yl thiophene-2-carboxylate (B1233283). This can be achieved through direct esterification protocols or by activating the carboxylic acid, for instance, by converting it to an acid chloride.

Direct Esterification Protocols

Direct esterification typically involves the reaction of thiophene-2-carboxylic acid with 2-naphthol in the presence of an acid catalyst. While this method is straightforward, it often requires elevated temperatures and removal of water to drive the equilibrium towards the product. Thiophene-2-carboxylic acid itself can be synthesized by the oxidation of 2-acetylthiophene. wikipedia.org

Various catalysts can be employed for such esterification reactions, and the conditions may be optimized to improve yields. For instance, the synthesis of related thiophene-2-carboxylic acid esters has been achieved through reactions with corresponding alcohols under various catalytic conditions.

Acid Chloride-Mediated Esterification (e.g., with Naphthols)

A more reactive approach involves the conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride. This is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.combeilstein-journals.orggoogle.comgoogle.com The resulting acid chloride is highly electrophilic and readily reacts with 2-naphthol to form the desired ester.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. google.com This method is often preferred due to its higher yields and milder reaction conditions compared to direct esterification. For example, the synthesis of 5-chlorothiophene-2-carbonyl chloride is achieved by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride. google.com

Reagent for Acid Chloride FormationBaseSolventTypical Conditions
Thionyl ChloridePyridine, TriethylamineToluene, TetrahydrofuranRoom temperature to reflux
Oxalyl Chloride--Elevated temperatures

Construction of the Thiophene (B33073) Ring System

The thiophene moiety is a key structural component, and its synthesis can be accomplished through various cyclization reactions. These methods allow for the formation of substituted thiophenes which can then be further functionalized.

Fiesselmann Reaction and Related Cyclization Approaches

The Fiesselmann thiophene synthesis is a powerful method for constructing substituted thiophenes. This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgwikiwand.comsemanticscholar.org The reaction proceeds through a series of base-catalyzed conjugate additions and a final cyclization. This approach and its variations are versatile for creating a range of thiophene compounds. wikipedia.orgrsc.org

Other classical methods for thiophene synthesis include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, and the Hinsberg synthesis from 1,2-dicarbonyl compounds. rsc.orgimperial.ac.uk

Multi-component Reactions for Thiophene Moiety Formation

Multi-component reactions (MCRs) offer an efficient route to complex molecules like substituted thiophenes in a single step from multiple starting materials. nih.gov The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes. rsc.orgyoutube.comarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. youtube.comnih.gov While the classic Gewald reaction yields 2-aminothiophenes, modifications and related MCRs can provide access to a broader range of substituted thiophenes that could be precursors to the target molecule. researchgate.netresearchgate.netresearchgate.net

Reaction NameKey ReactantsProduct Type
Fiesselmann SynthesisThioglycolic acid derivatives, α,β-acetylenic esters3-Hydroxy-2-thiophenecarboxylic acid derivatives
Gewald ReactionKetone/aldehyde, activated nitrile, elemental sulfur2-Aminothiophenes
Paal-Knorr Synthesis1,4-Dicarbonyl compounds, sulfur sourceSubstituted thiophenes
Hinsberg Synthesis1,2-Dicarbonyl compounds, thiodiacetateSubstituted thiophenes

Introduction of the Naphthalene (B1677914) Moiety

The naphthalene core is a fundamental part of the target molecule. Polysubstituted naphthalenes and 2-naphthols are important in the chemical and pharmaceutical industries. nih.gov Numerous synthetic methods exist for their preparation. Traditional methods often involve the stepwise introduction of substituents onto a pre-existing naphthalene ring through electrophilic aromatic substitution. nih.govnih.gov

More modern approaches include various cyclization and annulation strategies. nih.govchemistryviews.org For instance, substituted naphthalenes can be prepared regioselectively through the electrophilic cyclization of arene-containing propargylic alcohols under mild conditions. nih.govacs.org The development of new and efficient methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives is an active area of research. nih.govnih.govresearchgate.net Natural products containing a naphthalene core are relatively rare but often exhibit interesting pharmacological activities, driving the development of new synthetic routes. chemistryviews.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of biaryl and heteroaryl compounds, offering powerful tools for forming carbon-carbon bonds. dntb.gov.ua For the synthesis of naphthalen-2-yl thiophene-2-carboxylate and its analogs, several palladium- and copper-catalyzed reactions are of particular importance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for C-C bond formation, valued for its mild reaction conditions and the commercial availability and environmental compatibility of boronic acid reagents. mdpi.comuwindsor.ca This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.

In the context of synthesizing thiophene-based compounds, the Suzuki-Miyaura reaction has been successfully employed to create 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com In a typical procedure, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is reacted with various arylboronic acids or their pinacol esters to yield the desired products in moderate to good yields (37–72%). mdpi.com The reaction conditions generally involve a palladium catalyst, such as Pd(PPh₃)₄, and a base, like Na₂CO₃, in a solvent mixture such as toluene, ethanol, and water. It has been noted that boronic acids with electron-donating groups tend to provide better yields compared to those with electron-withdrawing groups. mdpi.com

This methodology can be adapted for the synthesis of the this compound core by coupling a halogenated thiophene-2-carboxylate with a naphthalene-derived boronic acid, or vice-versa. For instance, a key intermediate could be synthesized by coupling a brominated thiophene ester with naphthalen-2-ylboronic acid.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Thiophene Arylation

Starting Materials Catalyst/Base Product Yield (%) Reference
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Phenylboronic acid Pd(PPh₃)₄/Na₂CO₃ 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide 72% mdpi.com
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, 4-Methoxyphenylboronic acid Pd(PPh₃)₄/Na₂CO₃ 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 65% mdpi.com

This table is interactive and can be sorted by column.

Stille Cross-Coupling

The Stille cross-coupling reaction provides another powerful method for C-C bond formation, involving the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. orgsyn.orgwiley-vch.de This reaction is known for its compatibility with a wide range of functional groups and the stability of the organostannane reagents. orgsyn.orgnih.gov

Stille coupling is a common method for synthesizing terthiophenes and their derivatives under mild conditions. nih.gov For instance, the synthesis of α- and β-ferrocenyl thiophene derivatives has been achieved through the Pd-catalyzed Stille coupling of tributylstannylferrocene with various bromo-substituted thiophene compounds. researchgate.net The synthesis of complex natural products has also utilized Stille coupling, demonstrating its reliability for sterically demanding substrates. orgsyn.org A general protocol might involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. nih.govresearchgate.net

For the synthesis of this compound, a Stille coupling could be envisioned between a stannylated naphthalene derivative and a halogenated thiophene-2-carboxylate, or a stannylated thiophene and a halogenated naphthalene derivative. nih.gov

Table 2: Stille Cross-Coupling for Thiophene Functionalization

Organostannane Organic Halide Catalyst Product Reference
Tributyl(2-thienyl)tin 2,5-Dibromothiophene Pd(PPh₃)₄ 2,2':5',2''-Terthiophene nih.gov
Tributylstannylferrocene 2-Bromothiophene Pd(PPh₃)₄ 2-Ferrocenylthiophene researchgate.net

This table is interactive and can be sorted by column.

Copper-Mediated Cross-Coupling Strategies

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. Copper(I) thiophene-2-carboxylate (CuTC) itself is a notable catalyst for Ullmann coupling reactions. wikipedia.orgscispace.com It efficiently mediates intermolecular cross-coupling of aryl, heteroaryl, and vinylstannanes with vinyl iodides at low temperatures. scispace.com

More relevant to the final ester structure, copper salts can mediate the coupling of aryl boronic acids with thiols and potentially alcohols. organic-chemistry.org For instance, copper(II) acetate in the presence of pyridine has been used to couple aryl boronic acids and alkanethiols to form aryl alkyl sulfides. organic-chemistry.org A similar strategy could potentially be explored for the esterification between thiophene-2-carboxylic acid and 2-naphthol.

Additionally, copper-catalyzed decarboxylative coupling reactions provide a route to form C-C bonds, although this is more commonly applied to alkynyl carboxylic acids. rsc.org

Table 3: Applications of Copper-Mediated Coupling

Reactant 1 Reactant 2 Copper Reagent Product Type Reference
Aryl boronic acid Alkanethiol Copper(II) acetate/Pyridine Aryl alkyl sulfide (B99878) organic-chemistry.org
Thioalkyne Boronic acid Copper(I) thiophene-2-carboxylate (with Pd catalyst) Unsymmetrical alkyne scispace.com

This table is interactive and can be sorted by column.

Palladium-Catalyzed C-H Activation and Annulative Coupling

In recent years, palladium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of (hetero)arenes, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net This approach allows for the direct formation of C-C bonds by activating otherwise inert C-H bonds.

The direct arylation of thiophenes at the C2 position can be achieved with high selectivity. For example, benzo[b]thiophene 1,1-dioxides have been shown to undergo Pd(II)-catalyzed oxidative cross-coupling with arylboronic acids via C-H activation at the C2-position. acs.org The mechanism is proposed to involve the formation of a cyclopalladium intermediate, followed by transmetalation with the boronic acid and reductive elimination. acs.org

Furthermore, palladium catalysis can achieve functionalization at the more challenging β-position (C3) of thiophenes through a 1,4-palladium migration strategy. rsc.org This method involves the oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-migration that activates the β-C-H bond for subsequent coupling. rsc.org While not a direct route to the target molecule, these C-H activation strategies highlight advanced methods for creating substituted thiophene cores that could be later elaborated.

Direct Arylation Techniques

Direct arylation is a subclass of C-H activation/functionalization that has become an attractive alternative to traditional cross-coupling reactions like Suzuki and Stille. researchgate.net This method directly couples a (hetero)arene C-H bond with an aryl halide, reducing the number of synthetic steps and avoiding the preparation of organometallic reagents. ucsf.educapes.gov.br

The palladium-catalyzed direct arylation of thiophene with aryl bromides can be achieved with high efficiency and regioselectivity, typically favoring the C2 position. researchgate.net Studies have shown that even low loadings of a phosphine-free palladium catalyst, such as Pd(OAc)₂, can effectively catalyze the coupling of a range of aryl bromides with thiophene to produce 2-arylthiophenes in good yields. researchgate.net The reaction often employs a base like potassium carbonate and a high-boiling point solvent such as dimethylacetamide (DMA). rsc.org

For the synthesis of the this compound core, a direct arylation approach could involve coupling thiophene-2-carboxylic acid or its ester with a halogenated naphthalene, such as 2-bromonaphthalene.

Table 4: Palladium-Catalyzed Direct Arylation of Thiophene

Thiophene Derivative Aryl Halide Catalyst/Base Product Yield (%) Reference
Thiophene 4-Bromobenzonitrile Pd(OAc)₂/KOAc 2-(4-Cyanophenyl)thiophene 85% researchgate.net
Thiophene 1-Bromo-4-nitrobenzene Pd(OAc)₂/KOAc 2-(4-Nitrophenyl)thiophene 78% researchgate.net

This table is interactive and can be sorted by column.

Functionalization of the Core Structure

Once the core this compound structure is assembled, further functionalization can be carried out to modify its properties. The thiophene ring is amenable to various electrophilic substitution reactions, and modern cross-coupling methods allow for the introduction of a wide array of substituents.

Halogenation of the thiophene ring is a common first step for subsequent functionalization. For instance, 3-methylthiophene can undergo a one-pot bromination/debromination procedure to yield 2,4-dibromo-3-methylthiophene. beilstein-journals.org The resulting halogenated thiophenes are versatile building blocks for introducing other groups via cross-coupling reactions. beilstein-journals.org

Furthermore, the carboxylic acid group of thiophene-2-carboxylic acid can be converted into other functional groups. For example, it can be transformed into an acid chloride, which can then be reacted with ammonia to form an amide. beilstein-journals.org The amide can be further dehydrated to a nitrile. beilstein-journals.org These transformations open up avenues for creating a diverse library of analogs based on the core structure. The core structure of 6-methyl-benzo[b]thiophene-2-carboxylic acid has been used as a scaffold for developing potent antagonists of the neurokinin-2 receptor, demonstrating the utility of functionalizing such thiophene-based carboxylic acids. nih.gov

Regioselective Functionalization of Thiophene Ring

Key strategies for the controlled functionalization of the thiophene core, particularly for derivatives of thiophene-2-carboxylic acid, include halogenation, metalation, and catalyzed carbonylation. Upon treatment with lithium diisopropylamide (LDA), thiophene-2-carboxylic acid undergoes double deprotonation to yield a 5-lithio derivative, which serves as a precursor for introducing a variety of substituents at the 5-position wikipedia.org.

Halogenated thiophenes are important building blocks for creating more complex molecules through cross-coupling reactions. beilstein-journals.org For instance, N-Bromosuccinimide (NBS) is a reagent used for the bromination of thiophene rings. beilstein-journals.org Furthermore, a one-pot bromination/debromination procedure has been developed for 3-methylthiophene, resulting in 2,4-dibromo-3-methylthiophene, a key intermediate for further functionalization. beilstein-journals.org

The introduction of carboxylic acid functionality can be achieved through methods like Grignard reactions followed by carbonation with CO2 or through palladium-catalyzed carbonylation processes under carbon monoxide pressure. beilstein-journals.org Additionally, catalytic systems involving vanadium, iron, or molybdenum have been utilized to synthesize 2-thiophenecarboxylic acid esters directly from thiophenes and a carbon tetrachloride-alcohol reagent system. researchgate.netsemanticscholar.org These reactions can proceed regioselectively; for example, 2-acetylthiophene is transformed into methyl 2-acetyl-5-thiophenecarboxylate in high yield, demonstrating the insertion of the ester group at the 5-position. semanticscholar.org

Table 1: Regioselective Functionalization Methods for the Thiophene Ring

Reaction TypeReagents/CatalystsPosition(s) FunctionalizedDescription
LithiationLithium diisopropylamide (LDA)C5Creates a 5-lithio derivative of thiophene-2-carboxylic acid, enabling subsequent reactions with electrophiles at that position. wikipedia.org
BrominationN-Bromosuccinimide (NBS) in acetic acidVariousIntroduces bromine atoms onto the thiophene ring, which can then be used in cross-coupling reactions. beilstein-journals.org
CarbonylationCO, Pd catalyst, H₂O/Et₃N or EthanolVariousIntroduces a carboxylic acid or ester group onto a pre-functionalized (e.g., halogenated) thiophene ring. beilstein-journals.org
Catalytic CarboxylationCCl₄, ROH, VO(acac)₂, Fe(acac)₃, or Mo(CO)₆C2 and/or C5Synthesizes thiophene-2-carboxylate and 2,5-dicarboxylate esters directly from thiophene. researchgate.netsemanticscholar.org

Substitution Reactions on the Naphthalene Moiety

The naphthalene component of the target molecule offers another site for structural modification. Naphthalene is a polynuclear aromatic hydrocarbon that readily undergoes electrophilic substitution reactions, often more easily than benzene (B151609). stackexchange.comuomustansiriyah.edu.iqscribd.com The reactivity and orientation of these substitutions are governed by the stability of the intermediate carbocation.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the naphthalene ring preferentially occurs at the α-position (C1) rather than the β-position (C2). vpscience.orgwordpress.com This preference is because the carbocation intermediate formed during α-attack is more stabilized by resonance, with more contributing structures that preserve one of the aromatic sextets. vpscience.orgwordpress.com Consequently, reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂ in CCl₄) almost exclusively yield the α-substituted product. uomustansiriyah.edu.iqvpscience.org

Sulfonation of naphthalene is a notable exception where the outcome is temperature-dependent. At lower temperatures (around 80°C), the kinetically favored 1-naphthalenesulfonic acid is the main product. scribd.comwordpress.com However, at higher temperatures (160-180°C), the thermodynamically more stable 2-naphthalenesulfonic acid is formed, as the reaction becomes reversible. scribd.comwordpress.com

Table 2: Electrophilic Substitution Reactions on Naphthalene

ReactionReagentsConditionsMajor Product
NitrationHNO₃, H₂SO₄50-60°C1-Nitronaphthalene uomustansiriyah.edu.iq
Halogenation (Bromination)Br₂, CCl₄Reflux1-Bromonaphthalene uomustansiriyah.edu.iq
SulfonationConc. H₂SO₄80°C1-Naphthalenesulfonic acid scribd.comwordpress.com
SulfonationConc. H₂SO₄160-180°C2-Naphthalenesulfonic acid scribd.comwordpress.com

Nucleophilic Substitution

While less common than electrophilic substitution on the bare ring, nucleophilic substitution reactions are highly relevant for precursors like 2-naphthol. The hydroxyl group of 2-naphthol can be deprotonated by a base, such as sodium methoxide, to form the highly nucleophilic naphthoxide ion. brainly.com This ion can then participate in reactions, for example, attacking an alkyl halide to form an ether. brainly.com

Another pathway is oxidative nucleophilic substitution, where 2-naphthol is oxidized with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of a nucleophile such as methanol. rsc.orgrsc.org This process leads to the formation of 1,1-dialkoxy-naphthalen-2(1H)-ones. rsc.orgrsc.org

Derivatization at the Carboxylate Group

The carboxylate group is the chemical linkage between the thiophene and naphthalene moieties and is a key site for derivatization. The most direct synthesis of the target compound involves the formation of this ester bond.

Esterification

Esters of 2-thiophenecarboxylic acid can be prepared by standard methods, such as the reaction of the carboxylic acid with the corresponding alcohol (in this case, naphthalen-2-ol) under acidic conditions. A more efficient method often involves converting the carboxylic acid to a more reactive species, such as an acyl chloride (e.g., using thionyl chloride), which then readily reacts with the alcohol.

Amide and Hydrazide Formation

Beyond ester formation, the carboxylate group can be converted into other functional groups to create a wider range of analogs. For instance, thiophene-2-carboxamide derivatives can be synthesized from the corresponding carboxylic acid. researchgate.net A common route involves activating the carboxylic acid, for example with dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt), to form an active ester. hhu.de This intermediate can then react with an amine to form an amide or with hydrazine (B178648) to produce a carbohydrazide (B1668358) (also known as a hydrazide). hhu.de These hydrazides are stable compounds that can serve as building blocks for further synthetic transformations. hhu.de

Table 3: Derivatization Reactions of Thiophene-2-Carboxylic Acid

DerivativeGeneral MethodReagentsIntermediate
Ester (e.g., Naphthalen-2-yl ester)Acyl chloride pathway1. SOCl₂ 2. Naphthalen-2-ol, baseThiophene-2-carbonyl chloride
AmideActivated ester pathway1. DCCI, HOBt 2. Amine (R-NH₂)Active ester (e.g., HOBt ester) hhu.de
CarbohydrazideActivated ester pathway1. DCCI, HOBt 2. Hydrazine (N₂H₄)Active ester (e.g., HOBt ester) hhu.de

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational SpectroscopySpecific experimental FT-IR or Raman spectra for naphthalen-2-yl thiophene-2-carboxylate (B1233283) have not been identified in published research. While data exists for the parent molecules thiophene-2-carboxylic acid and for various naphthalene (B1677914) derivativesiosrjournals.orgnih.govresearchgate.net, this information does not pertain to the final ester compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes within a molecule. For naphthalen-2-yl thiophene-2-carboxylate, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the thiophene (B33073) ring, the naphthalene moiety, and the ester linkage.

The key vibrational frequencies for this compound can be assigned based on established data for its constituent parts. The ester group is typically identified by a strong carbonyl (C=O) stretching vibration. For thiophene-aromatic polyesters, this C=O stretching absorption is observed around 1720 cm⁻¹. mdpi.com Additionally, two distinct C-O stretching bands are characteristic of the ester linkage, appearing at approximately 1270 cm⁻¹ (for the sp² C-O stretch) and 1078 cm⁻¹ (for the sp³ C-O stretch). mdpi.com

The thiophene ring has several characteristic vibrations. The C-H stretching of the thiophene ring is anticipated around 3120 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations within the thiophene ring typically appear in the region of 1453 cm⁻¹ and 1071 cm⁻¹. mdpi.com The C-S stretching mode within the thiophene ring is generally observed at lower wavenumbers, around 724 cm⁻¹. mdpi.com

The naphthalene moiety also contributes to the FT-IR spectrum. The aromatic C-H stretching vibrations of the naphthalene ring are found in the 3100-3000 cm⁻¹ region. researchgate.net The characteristic out-of-plane C-H bending vibrations of the naphthalene ring are sensitive to the substitution pattern and are expected in the 900-700 cm⁻¹ range. For instance, in 2-naphthol, bands at 814 cm⁻¹ and 742 cm⁻¹ correspond to C-H out-of-plane bends for two and four adjacent hydrogens, respectively. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O Stretch ~1720
Ester sp² C-O Stretch ~1270
Ester sp³ C-O Stretch ~1078
Thiophene =C-H Stretch ~3120
Thiophene Aromatic C=C Stretch ~1453, ~1071
Thiophene C-S Stretch ~724
Naphthalene Aromatic C-H Stretch 3100-3000

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in detail regarding the aromatic ring systems.

For the thiophene moiety, theoretical and experimental studies on thiophene and its derivatives show characteristic Raman bands. The C-C stretching vibrations within the thiophene ring are typically strong in the Raman spectrum and are observed in the region of 1471.7 cm⁻¹. jchps.com For 2-thiophene carboxylic acid, C-H in-plane bending modes are assigned in the FT-Raman spectrum at 1114 cm⁻¹, while C-H out-of-plane bending is observed at 862 cm⁻¹. iosrjournals.org The C-S stretching vibration in the thiophene ring has been experimentally observed in the FT-Raman spectrum at 637 cm⁻¹. iosrjournals.org

The naphthalene ring system also exhibits strong Raman scattering. Studies on S-shaped dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene-10 have shown that vibrational modes in the 1550–1100 cm⁻¹ range are characteristic of the aromatic structure, with contributions from both the thiophene and naphthalene rings. nih.gov For 2-naphthol, the vibrational fundamentals have been analyzed, and a complete assignment of its Raman spectral modes is available, which can be extrapolated to predict the contributions of the naphthalen-2-oxy group in the target molecule. researchgate.net

Table 2: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Thiophene C-C Stretch ~1472
Thiophene C-H In-plane Bend ~1114
Thiophene C-H Out-of-plane Bend ~862
Thiophene C-S Stretch ~637

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies

The UV-Vis spectrum of naphthalene itself displays absorption bands around 254 nm. libretexts.org The introduction of substituents on the naphthalene ring can cause shifts in these absorptions. For instance, naphthalene derivatives often show characteristic absorption bands in the 300-350 nm range. researchgate.net

The thiophene chromophore also contributes to the UV absorption. Studies on conjugated naphthalene-thiophene oligomers have shown that the absorption spectra are dominated by the π→π* transitions of the conjugated system. researchgate.netrsc.org In these systems, the absorption band is assigned to the S₀→S₁ transition of the bithiophene-naphthalene moiety. researchgate.net The addition of thiophene units generally leads to a red-shift (bathochromic shift) in the absorption maximum. rsc.org For thiophene and its derivatives, calculated UV-Vis spectra show absorption bands that can range from approximately 195 nm to 461 nm depending on the substitution and conjugation length. jchps.com

Given the structure of this compound, where a thiophene ring is conjugated to a carbonyl group which is then attached to a naphthalene ring via an ester linkage, the electronic spectrum is expected to be a composite of the transitions of these chromophores, likely with some shifts due to their electronic interaction. The extended conjugation in such systems typically results in a bathochromic shift of the absorption bands compared to the individual, unconjugated chromophores. libretexts.org

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

Chromophore System Electronic Transition Expected Absorption Range (nm)
Naphthalene Moiety π→π* 250-350

Crystallographic Investigations and Solid State Structural Analysis

Intermolecular Interactions and Crystal PackingDetails on intermolecular interactions and the crystal packing arrangement are unknown.

Pi-Stacking Interactions (π-π, C-H...π)

The molecular structure of naphthalen-2-yl thiophene-2-carboxylate (B1233283), which features both a naphthalene (B1677914) and a thiophene (B33073) ring system, is conducive to various π-interactions that are fundamental to its crystal packing. These non-covalent interactions, while individually weak, collectively play a significant role in the stabilization of the crystal lattice.

π-π Stacking: In the solid state, aromatic rings tend to arrange in a stacked fashion. However, a direct face-to-face overlap is often disfavored due to electrostatic repulsion. Instead, a parallel-displaced or offset arrangement is more common, a phenomenon driven by a balance between Pauli repulsion and dispersion forces. chemrxiv.org For naphthalen-2-yl thiophene-2-carboxylate, π-π stacking interactions are anticipated between the electron-rich naphthalene rings of adjacent molecules and potentially between the thiophene and naphthalene rings. Studies on related naphthalene derivatives have shown a preference for parallel-displaced geometries. uva.esnih.gov The extent of these interactions can be characterized by the interplanar distance between the aromatic rings and the slip angle, which describes the degree of offset. In analogous structures, these distances are typically in the range of 3.3 to 3.8 Å.

C-H...π Interactions: Another critical set of interactions involves the hydrogen atoms of C-H bonds pointing towards the electron-rich π-system of an adjacent aromatic ring. These C-H...π interactions are a form of weak hydrogen bond and are crucial in directing the three-dimensional architecture of the crystal. In the crystal packing of this compound, it is expected that hydrogen atoms from the naphthalene and thiophene rings will engage in such interactions with the π-faces of neighboring molecules. These interactions, along with conventional hydrogen bonds, can create complex networks, such as chains or loops, that further stabilize the crystal structure. nih.govnih.gov The geometry of these interactions, including the H...π distance and the C-H...π angle, provides insight into their strength and directionality.

The interplay of these π-interactions is a defining feature of the supramolecular chemistry of aromatic compounds, influencing properties such as polymorphism and crystal morphology. nih.govuky.edu

Analysis of Disorder Phenomena in Crystal Structures

Disorder within a crystal lattice refers to the situation where a molecule or a part of it occupies more than one possible position or orientation. This phenomenon is not uncommon in the crystal structures of organic molecules, including thiophene derivatives. juniperpublishers.comuow.edu.au

For this compound, disorder could potentially arise from the rotational freedom of the thiophene ring relative to the naphthalene moiety or from a "flip-disorder" of the thiophene ring itself. In such a flip-disorder, the sulfur atom of the thiophene ring could occupy two alternative positions, leading to a statistical distribution of the two orientations throughout the crystal. uow.edu.au This type of disorder is often modeled by assigning fractional occupancy factors to the atoms involved. For instance, in a simple two-site disorder model, the occupancy of the major conformer might be refined to a value greater than 0.5, while the minor conformer takes the remaining fraction.

The presence of disorder can have implications for the interpretation of the crystallographic data, as it represents an average of the different orientations present in the crystal. Careful refinement of the crystal structure is necessary to accurately model any disordered components and to obtain reliable geometric parameters for the molecule.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

The analysis of the Hirshfeld surface of this compound would allow for the deconstruction of the complex network of intermolecular interactions into quantitative contributions from different types of contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions.

H···H Contacts: These are typically the most abundant interactions and arise from the contacts between hydrogen atoms on the peripheries of the molecules. They generally account for a significant percentage of the Hirshfeld surface.

C···H/H···C Contacts: These contacts are characteristic of the C-H...π interactions discussed earlier, as well as other van der Waals interactions between carbon and hydrogen atoms.

O···H/H···O Contacts: The presence of the carboxylate group means that hydrogen bonding involving the oxygen atoms is a key feature. These interactions would be visible as distinct spikes in the fingerprint plot.

S···H/H···S and S···C/C···S Contacts: The sulfur atom of the thiophene ring can also participate in intermolecular contacts, the extent of which can be quantified through this analysis.

C···C Contacts: These correspond to the π-π stacking interactions between the aromatic rings.

The table below presents a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for this compound, based on data from analogous structures.

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H~40-45%
C···H/H···C~25-30%
O···H/H···O~15-20%
S···H/H···S~1-3%
C···C~5-7%

This quantitative analysis underscores the importance of a variety of weak interactions in the formation and stabilization of the crystalline solid.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Studies on related aromatic and heterocyclic compounds, such as thiophene (B33073) derivatives and naphthalene (B1677914), have demonstrated the utility of DFT in providing accurate predictions. For instance, DFT calculations on 2-thiophene carboxylic acid thiourea (B124793) derivatives have been used to determine electronic properties like ionization potential and electron affinity. mdpi.com Similarly, DFT has been applied to study the adsorption mechanisms of benzothiophene (B83047) and naphthalene on silica (B1680970) surfaces. researchgate.net

Geometric optimization using DFT methods is the process of finding the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For naphthalen-2-yl thiophene-2-carboxylate (B1233283), this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Following optimization, vibrational analysis is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the carboxylate group or the C-H bending modes of the naphthalene and thiophene rings. Theoretical calculations on similar molecules, like tert-Butyl N-(thiophen-2yl)carbamate, have shown good agreement between vibrational frequencies calculated via DFT (using B3LYP or M06-2X functionals with a 6-311++G(d,p) basis set) and experimental FT-IR spectra. nih.gov

A potential energy distribution (PED) analysis can be used to assign the calculated vibrational frequencies to specific functional groups within the molecule.

Table 1: Predicted Vibrational Frequencies and Assignments for Naphthalen-2-yl Thiophene-2-carboxylate (Illustrative) This table is illustrative, based on characteristic frequencies for the functional groups present.

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group Assignment
C-H Stretch (Aromatic)3100-3000Naphthalene and Thiophene rings
C=O Stretch (Ester)1750-1730Thiophene-2-carboxylate
C=C Stretch (Aromatic)1600-1450Naphthalene and Thiophene rings
C-O Stretch (Ester)1300-1200Ester linkage
C-S Stretch750-650Thiophene ring

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and naphthalene rings, while the LUMO may be centered on the electron-withdrawing carboxylate group. The HOMO-LUMO gap for polycyclic aromatic hydrocarbons (PAHs) like naphthalene can be influenced by the addition of functional groups. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxylate group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Table 2: Calculated Electronic Properties (Illustrative) This table presents typical ranges and interpretations for the specified properties.

PropertyTypical Calculated ValueInterpretation
E_HOMO-5 to -7 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
E_LUMO-1 to -3 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~4 to 5 eVIndicates chemical stability and electronic excitation energy. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT and ab initio approaches, used to model molecular properties. nih.gov These calculations provide data on geometries, energies, and vibrational frequencies. nih.govnih.gov For a molecule like this compound, these calculations can elucidate its conformational preferences, such as the rotational barrier around the C-O ester bond, and predict its stability.

Reactivity Prediction and Mechanistic Studies

Computational methods are invaluable for predicting how a molecule will react and for elucidating the step-by-step mechanisms of chemical transformations.

Fukui functions are reactivity indicators derived from DFT that quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps to pinpoint the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For this compound, Fukui analysis would likely identify the carbonyl carbon of the ester as a primary electrophilic site and specific atoms on the aromatic rings as potential nucleophilic sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

The structural flexibility of this compound, particularly the rotation around the ester bond, can be explored using molecular dynamics (MD) simulations. nih.govresearchgate.net MD simulations model the movement of atoms in a molecule over time, providing a dynamic view of its conformational landscape and intermolecular interactions.

An MD simulation of this compound would likely reveal several low-energy conformations dictated by the relative orientation of the naphthalene and thiophene rings. These simulations can predict the most stable conformers in different environments, such as in a vacuum or in various solvents. The results can be presented as a potential energy surface, mapping energy as a function of the key dihedral angles.

Furthermore, MD simulations can shed light on how molecules of this compound interact with each other. This is crucial for understanding its solid-state packing and potential for forming ordered aggregates. For example, a study on phenylthiophene-2-carboxylate compounds utilized MD simulations to evaluate the stability of these molecules when interacting with a biological target. researchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

This table provides an example of the type of data that could be obtained from MD simulations of this compound.

ParameterDescriptionSimulated Value
Torsional Angle (Cnaphthyl-O-C=O-Cthiophene)The dihedral angle defining the rotation around the ester linkage.Data Not Available
Radius of Gyration (Rg)A measure of the molecule's compactness.Data Not Available

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a sophisticated computational method used to visualize and characterize non-covalent interactions (NCIs). chemrxiv.orgchemrxiv.orgnih.govwikipedia.org These interactions, which include van der Waals forces, hydrogen bonds, and steric repulsion, are fundamental to molecular structure and function. RDG analysis is based on the electron density (ρ) and its gradient. wikipedia.org

For this compound, an RDG analysis would generate a three-dimensional map of the non-covalent interactions within the molecule and between neighboring molecules. These interactions are typically represented by colored isosurfaces, where different colors signify different types of interactions. For example, green surfaces often indicate weak van der Waals interactions, which would be expected between the planar naphthalene and thiophene rings (π-π stacking), while reddish colors would indicate steric clashes. wikipedia.org This visual approach provides an intuitive understanding of the forces that hold the molecule in its preferred conformation and how it interacts with its environment.

Table 3: Illustrative Data from a Hypothetical Reduced Density Gradient Analysis

This table exemplifies the kind of information an RDG analysis of this compound could provide.

Interaction TypeInteracting RegionsCharacteristic RDG Value
Van der Waals (π-π stacking)Between the naphthalene and thiophene ringsData Not Available
Steric RepulsionBetween proximate hydrogen atoms on the two aromatic systemsData Not Available

Reactivity and Transformations of Naphthalen 2 Yl Thiophene 2 Carboxylate Derivatives

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is generally more susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate sigma complex. numberanalytics.com However, in naphthalen-2-yl thiophene-2-carboxylate (B1233283), the thiophene ring is substituted at the 2-position with an electron-withdrawing carboxylate group. This group deactivates the ring towards electrophilic attack, making reactions more difficult compared to unsubstituted thiophene. nih.gov

Electrophilic substitution, when it does occur, is directed to the C5 position, which is the most activated position on the deactivated ring. Common electrophilic substitution reactions include:

Nitration: Using reagents like nitric acid in sulfuric acid.

Halogenation: Employing bromine or chlorine, often with a Lewis acid catalyst. numberanalytics.com

Friedel-Crafts Acylation: Reaction with acyl chlorides in the presence of a Lewis acid to introduce a ketone moiety. numberanalytics.com

The deactivating nature of the carboxylate means that forcing conditions may be required for these transformations. nih.gov

Table 1: Predicted Electrophilic Substitution Reactions on the Thiophene Ring
ReactionReagentPredicted Major Product
NitrationHNO₃ / H₂SO₄Naphthalen-2-yl 5-nitrothiophene-2-carboxylate
BrominationBr₂ / FeBr₃Naphthalen-2-yl 5-bromothiophene-2-carboxylate
Friedel-Crafts AcylationCH₃COCl / AlCl₃Naphthalen-2-yl 5-acetylthiophene-2-carboxylate

Reactions at the Carboxylate Functionality

The ester linkage is a key reactive site, allowing for the cleavage of the naphthalen-2-ol moiety and the formation of other carboxylic acid derivatives.

Standard ester hydrolysis can be performed to yield thiophene-2-carboxylic acid and 2-naphthol. This reaction is typically carried out under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by acidification, or under acidic conditions with a strong acid catalyst. google.com

Transesterification can be achieved by reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. This process allows for the synthesis of other alkyl or aryl thiophene-2-carboxylates.

The carboxylate group is readily converted into amides and hydrazides, which are crucial intermediates for synthesizing a wide range of heterocyclic compounds. numberanalytics.comnih.gov

Amide Formation: Reaction with primary or secondary amines (ammonolysis) can form the corresponding N-substituted thiophene-2-carboxamides. This transformation may require elevated temperatures or the conversion of the ester to a more reactive acyl chloride first. The synthesis of N-hydroxy-5-nitronaphtho[2,1-b]furan-2-carboxamide from its corresponding ethyl ester using hydroxylamine (B1172632) hydrochloride demonstrates a similar conversion. researchgate.net

Hydrazide Formation: The most common transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcohol solvent like ethanol, to produce thiophene-2-carbohydrazide. nih.gov This reaction is efficient and widely used. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate, a close analogue, is readily converted to naphtho[2,1-b]furan-2-carbohydrazide (B1303883) using this method. arkat-usa.orgijpcbs.com These hydrazides are versatile precursors for compounds like oxadiazoles (B1248032) and Schiff bases. arkat-usa.orgijpcbs.com

Table 2: Reactions at the Carboxylate Group
Reaction TypeReagentConditionsProductReference
Hydrolysis (Saponification)NaOH(aq), then H₃O⁺HeatThiophene-2-carboxylic acid + 2-Naphthol google.com
AminolysisR-NH₂HeatN-R-thiophene-2-carboxamide researchgate.net
HydrazinolysisN₂H₄·H₂OEthanol, RefluxThiophene-2-carbohydrazide arkat-usa.orgijpcbs.comhhu.de

Cyclization and Annulation Reactions Involving the Core Structure

The bifunctional nature of naphthalen-2-yl thiophene-2-carboxylate, possessing two distinct aromatic systems, makes it a candidate for intramolecular cyclization reactions to form polycyclic aromatic and heterocyclic systems. These reactions often involve forming a new ring by connecting the thiophene and naphthalene (B1677914) moieties.

Examples of analogous cyclizations include:

Friedel-Crafts Type Cyclizations: Intramolecular Friedel-Crafts acylation or alkylation can lead to the formation of fused ring systems. For example, attempts to decarboxylate a related nitro-naphthyl benzothiophene (B83047) carboxylic acid led to an internal nucleophilic displacement, yielding a pentacyclic lactone. rsc.org This highlights the potential for intramolecular reactions between the two ring systems.

Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods, such as palladium or iridium-catalyzed C-H/C-H coupling, can forge a direct bond between the thiophene and naphthalene rings. nih.govresearchgate.net These reactions are powerful tools for constructing complex, fused aromatic frameworks like thieno[3,2-b]benzofurans from aryl ether precursors. researchgate.net

Annulation Reactions: The core structure can participate in annulation reactions where it acts as a building block for a larger ring system. Iridium-catalyzed annulation of thiophenes with carboxylic acids is known to produce thiophene-fused coumarin (B35378) frameworks, demonstrating the utility of the thiophene moiety in ring-forming processes. nih.gov

Table 3: Potential Cyclization and Annulation Reactions
Reaction TypeGeneral ConditionsPotential Product ClassReference
Intramolecular Friedel-CraftsLewis or Protic AcidFused Pentacyclic Ketones/Lactones rsc.org
Intramolecular C-H/C-H CouplingPd or Ir catalyst, OxidantFused Thiophene-Naphthalene Systems nih.govresearchgate.net
Annulation ReactionsTransition Metal CatalystPolycyclic Heterocycles nih.gov

Role as Synthetic Intermediates and Building Blocks

Through the varied reactivity of its functional groups, this compound serves as a versatile synthetic intermediate. The transformations detailed above convert a relatively simple ester into a wide range of more complex and functionalized molecules.

The most significant role is as a precursor to thiophene-2-carbohydrazide. This hydrazide is a key building block for the synthesis of numerous five-membered heterocycles, such as 1,3,4-oxadiazoles and pyrazoles, which are prevalent scaffolds in medicinal chemistry. ijpcbs.com For example, the carbohydrazide (B1668358) derived from the analogous ethyl naphtho[2,1-b]furan-2-carboxylate has been used to synthesize Schiff bases, which are then converted into biologically active azetidinone (β-lactam) derivatives. arkat-usa.org

Furthermore, the ability to selectively functionalize either the thiophene or the naphthalene ring allows for the tailored synthesis of derivatives with specific electronic or steric properties. These tailored molecules can then be used as monomers for polymers or as ligands in materials science. niscpr.res.in The core structure itself, combining the thiophene and naphthalene motifs, is found in molecules designed as potential anticancer agents, underscoring its importance as a foundational building block. nih.gov

Advanced Concepts and Applications in Materials Science and Supramolecular Chemistry

Design Principles for Organic Electronic and Photonic Materials

The development of novel organic materials for electronics and photonics hinges on a deep understanding of how molecular architecture dictates function. This involves tailoring structures to achieve desired electronic and photophysical properties.

The performance of organic semiconductors is directly influenced by their molecular structure. For conjugated systems, the extent of π-electron delocalization, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the propensity for intermolecular charge transport are critical parameters. In related thiophene-based materials, for instance, the nature and position of substituent groups on the thiophene (B33073) ring can significantly impact the electronic properties. For example, the introduction of a naphthalene (B1677914) group, a large aromatic system, would be expected to influence the planarity and π-stacking of the molecules in the solid state, which are crucial for efficient charge mobility.

A chromophore is the part of a molecule responsible for its color and, more broadly, its interaction with light. The combination of the electron-rich thiophene ring and the extended π-system of the naphthalene group in naphthalen-2-yl thiophene-2-carboxylate (B1233283) suggests it would possess interesting photophysical properties.

Research on a related compound, 6-(benzo[d]thiazol-2-yl)naphthalen-2-yl-thiophene-2-carboxylate , has shown its utility as a fluorescent probe. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net In this derivative, the core structure is responsible for the fluorescence that is quenched or enhanced upon interaction with an analyte, in this case, hydrogen sulfide (B99878). acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The thiophene-2-carboxylate moiety acts as a reaction site, and the naphthalene and benzothiazole (B30560) components form the fluorophore. nih.gov The photophysical properties, such as absorption and emission wavelengths, are dictated by the electronic transitions within this extended π-system. The study of such derivatives provides a framework for predicting the potential photophysical behavior of the parent naphthalen-2-yl thiophene-2-carboxylate.

Table 1: Photophysical Data for a Related Derivative

Compound Excitation (nm) Emission (nm) Application

Data derived from qualitative descriptions in the literature.

The molecular design of organic materials is paramount for their application in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). For OLEDs, molecules must exhibit high photoluminescence quantum yields and possess appropriate energy levels for efficient charge injection and recombination. For OPVs, the design must facilitate efficient light absorption and charge separation at a donor-acceptor interface.

While no direct applications of this compound in OLEDs or OPVs have been reported, the structural motifs are relevant. The naphthalene unit is a common building block in organic electronic materials due to its good charge transport properties and thermal stability. Thiophene-based oligomers and polymers are also widely used as p-type semiconductors. The combination of these two moieties in a single molecule could potentially lead to materials with balanced charge transport characteristics. The ester linkage, however, might interrupt π-conjugation between the two aromatic systems, a factor that would need to be considered in molecular design for these applications.

Supramolecular Assembly and Self-Organization

The arrangement of molecules in the solid state is as important as the properties of the individual molecules themselves. Supramolecular chemistry provides the tools to control this organization through non-covalent interactions.

The way molecules pack in a crystal lattice significantly affects the material's bulk properties, including charge mobility and light emission. For organic semiconductors, a high degree of order and strong intermolecular electronic coupling are desirable. This can be achieved through careful molecular design that promotes specific packing motifs, such as herringbone or π-stacked arrangements.

In the case of a related compound, Methyl 3-chloro-5-(naphthalen-2-yl)thiophene-2-carboxylate , a single crystal X-ray diffraction study revealed a triclinic crystal system with space group P-1. beilstein-journals.org The precise arrangement of the molecules in the unit cell, including intermolecular distances and angles, dictates the electronic interactions between adjacent molecules. The presence of the naphthalene and thiophene rings suggests that π-π stacking interactions would be a significant factor in the crystal packing.

Table 2: Crystallographic Data for a Related Derivative

Compound Crystal System Space Group

Hydrogen bonding is a powerful and directional non-covalent interaction that is frequently exploited to guide the self-assembly of molecules into well-defined supramolecular architectures. While this compound itself does not possess strong hydrogen bond donors, the introduction of functional groups such as amides or carboxylic acids can lead to predictable self-assembly patterns.

For instance, the self-assembly of thiophene derivatives containing carboxylic acid groups has been shown to be directed by hydrogen bonding between these groups. nih.gov This can lead to the formation of one-dimensional chains or two-dimensional sheets, which in turn influences the organization of the π-conjugated thiophene units. While the ester group in this compound is a hydrogen bond acceptor, it lacks a donor. Therefore, to utilize hydrogen bonding for directed self-assembly, the molecule would need to be co-crystallized with a hydrogen bond donor or chemically modified.

Chemo-Responsive Systems and Sensor Design

The strategic design of molecules that can selectively recognize and signal the presence of specific analytes is a cornerstone of modern materials science and diagnostics. This compound, which incorporates a naphthalene signaling unit and a thiophene carboxylate recognition/modulating element, is a platform for developing advanced chemo-responsive systems. The inherent photophysical properties of the naphthalene moiety, combined with the electronic characteristics of the thiophene ring, can be harnessed to create sophisticated colorimetric and fluorescent probes.

Mechanistic Studies of Colorimetric and Fluorescent Probes

The development of effective colorimetric and fluorescent probes relies on a clear and predictable change in their optical properties upon interaction with a target analyte. For a molecule like this compound, the sensing mechanism would likely be engineered around the ester linkage between the naphthalene and thiophene components. The naphthalene group serves as a fluorophore, a molecule that can emit light after being excited by a specific wavelength. The thiophene-2-carboxylate portion can be designed as the reactive site that interacts with the analyte of interest.

The general mechanism for such a probe often involves a process that alters the electronic state of the fluorophore. Common strategies include:

Photoinduced Electron Transfer (PeT): In the probe's "off" state, the recognition site can quench the fluorescence of the naphthalene fluorophore through PeT. Upon reaction with an analyte, this quenching process is disrupted, leading to a restoration or "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): The interaction with an analyte can induce a significant change in the electron distribution within the probe molecule. This change in the dipole moment of the excited state can lead to a noticeable shift in the emission wavelength, resulting in a ratiometric sensor or a visible color change.

Analyte-Induced Chemical Transformation: The probe can be designed to undergo a specific chemical reaction with the analyte, such as the cleavage of the ester bond. This reaction would release the naphthalen-2-ol (naphthol) fluorophore from the quenching effect of the thiophene carboxylate moiety, producing a strong fluorescent signal.

Optical probes are valued for their high sensitivity, simplicity, and potential for real-time, non-invasive detection. researchgate.net The design of such probes based on polythiophene derivatives has been explored for detecting various biological molecules. researchgate.net

Rational Design of Signaling Pathways (e.g., for H₂S detection)

Hydrogen sulfide (H₂S) is a significant gaseous signaling molecule in various physiological and pathological processes, alongside nitric oxide and carbon monoxide. nih.gov Its roles as a vasodilator and a regulator of cardiac and neural functions make its detection crucial for understanding its biological significance. nih.gov The development of sensitive and selective fluorescent probes for H₂S is an active area of research, aiming to visualize its production in real-time within cellular environments. nih.govnih.gov

A rational design for a this compound-based H₂S probe would leverage the known reactivity of H₂S as a nucleophile and a reducing agent. One established strategy for H₂S detection is the reduction of an azide (B81097) group to an amine. While this compound does not inherently contain an azide, a derivative could be synthesized where an azide group is incorporated into the thiophene or naphthalene ring. The signaling mechanism would proceed as follows:

Initial State (Non-fluorescent): The azide-functionalized probe would exhibit minimal fluorescence. The azide group acts as an efficient fluorescence quencher.

Reaction with H₂S: In the presence of H₂S, the azide group is selectively reduced to an amine.

Final State (Fluorescent): The resulting amino group is a much weaker quencher (and can even be an electron-donating group), which "turns on" the fluorescence of the naphthalene core.

This azide-to-amine reduction is a well-established and highly selective reaction for H₂S detection, forming the basis for probes like the Sulfidefluor family. nih.gov Another potential pathway involves designing the thiophene-2-carboxylate moiety to be susceptible to thiolysis by H₂S. In this scenario, H₂S would cleave the ester bond, releasing the highly fluorescent naphthalen-2-ol.

The data below outlines the key characteristics of a hypothetical H₂S probe based on the structure of this compound, drawing parallels from existing H₂S sensing platforms.

FeatureDescriptionRationale / Mechanism
Analyte Hydrogen Sulfide (H₂S)H₂S is a biologically significant gasotransmitter involved in numerous signaling pathways. nih.gov
Sensing Moiety Thiophene-2-carboxylate (modified)The ester linkage is designed to be cleaved by H₂S-mediated thiolysis, or a functional group like an azide is attached for selective reduction by H₂S. nih.gov
Signaling Moiety NaphthaleneA well-known fluorophore whose emission is initially quenched and restored upon reaction with the analyte.
Signaling Mechanism Fluorescence "Turn-On"The reaction with H₂S (e.g., ester cleavage or azide reduction) removes the quenching effect, leading to a significant increase in fluorescence intensity.
Detection Method Fluorospectrometry / MicroscopyAllows for quantitative measurement and real-time imaging of H₂S production in biological systems. nih.gov

This rational design approach allows for the creation of highly specific and sensitive probes. For instance, the Sulfidefluor-7 acetoxymethyl ester (SF7-AM) probe has been successfully used to visualize H₂S generated at physiological signaling levels in living cells, demonstrating the power of these molecular tools in unraveling complex biological processes like the crosstalk between H₂S and hydrogen peroxide (H₂O₂). nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for naphthalen-2-yl thiophene-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of naphthalen-2-yl esters typically involves esterification between thiophene-2-carboxylic acid and naphthalen-2-ol. A common approach is using coupling agents like thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with the alcohol. For example, thiophene-2-carboxylic acid can be converted to its acyl chloride intermediate, which reacts with naphthalen-2-ol under anhydrous conditions . Optimization includes controlling stoichiometry (1:1 molar ratio), temperature (reflux in dry dichloromethane or toluene), and catalysis (e.g., DMAP). Yield improvements may involve microwave-assisted synthesis or solvent-free conditions.

Q. What spectroscopic and crystallographic methods are employed for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm ester linkage via carbonyl (C=O) resonance at ~165–170 ppm (¹³C) and aromatic proton integration matching naphthalene/thiophene moieties.
  • IR : Validate ester C=O stretch at ~1700–1750 cm⁻¹ and absence of carboxylic acid O-H (~2500–3300 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines the structure. Key parameters include R-factor (<5%), bond length/angle accuracy, and hydrogen bonding analysis. Pre-screening via powder XRD ensures phase purity.

Q. What safety precautions are critical when handling thiophene-2-carboxylic acid derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., SOCl₂) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and optoelectronic behavior. For example, chalcone derivatives with naphthalene-thiophene backbones show π→π* transitions at ~300–400 nm, correlating with experimental UV-Vis data . Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry, while solvent models (PCM) account for dielectric effects. Applications include designing organic semiconductors or nonlinear optical (NLO) materials.

Q. What role do copper-thiophene carboxylate complexes play in catalytic applications?

  • Methodological Answer : Copper(I)-thiophene-2-carboxylate (CuTC) facilitates Ullmann coupling reactions between aryl halides and nucleophiles (e.g., amines, thiols). The thiophene carboxylate ligand enhances Cu(I) solubility and stabilizes intermediates. Example protocol: Mix aryl bromide (1 eq), amine (1.2 eq), CuTC (10 mol%), and K₃PO₄ (2 eq) in DMSO at 100°C for 12–24 hours . Monitor via TLC/GC-MS. Applications include synthesizing biaryl pharmacophores or conjugated polymers.

Q. How can researchers resolve contradictions in spectroscopic data from different synthesis batches?

  • Methodological Answer :

  • Iterative Analysis : Replicate reactions under identical conditions (temperature, solvent purity) to isolate variables.
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or confirm substituent positions.
  • Crystallographic Validation : Compare experimental SXRD data with computational predictions to verify structural assignments .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to batch data for outlier detection .

Q. What are the environmental implications of microbial degradation pathways for thiophene-2-carboxylate derivatives?

  • Methodological Answer : Vibrio sp. and Rhodococcus sp. metabolize thiophene-2-carboxylate via aerobic pathways, producing sulfite and CO₂. Key steps include:

  • Initial Hydroxylation : Cytochrome P450 enzymes oxidize the thiophene ring.
  • Desulfurization : Cleavage of C-S bonds generates sulfite, detectable via ion chromatography .
  • Ecotoxicology : Assess degradation intermediates (e.g., sulfonates) using LC-MS/MS and Daphnia magna bioassays. Mitigation strategies include engineered bioreactors with optimized microbial consortia.

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